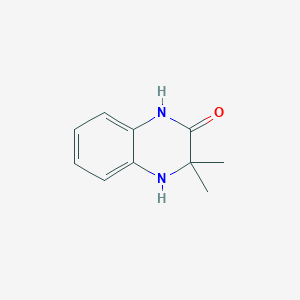

3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

概要

説明

3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic compound featuring a quinoxaline core with a ketone group at position 2 and two methyl groups at position 2. This compound has been explored in medicinal chemistry for targeting enzymes such as soluble guanylyl cyclase (sGC), c-Jun N-terminal kinase 3 (JNK3), and tubulin, with modifications at positions N1, N4, C6, and C7 significantly influencing its pharmacological profile .

準備方法

One-Pot Synthesis via Ethyl Bromoacetate and Substituted o-Phenylenediamine

The most direct route to 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves a one-pot reaction between a substituted o-phenylenediamine and ethyl bromoacetate. This method, adapted from Emery’s thesis , exploits nucleophilic substitution (SN2) and subsequent cyclization (Scheme 1).

Reaction Mechanism

-

SN2 Substitution : Ethyl bromoacetate reacts with the primary amine of 3,3-dimethyl-o-phenylenediamine, displacing bromide to form an intermediate ethyl glycinate derivative.

-

Cyclization : Intramolecular attack by the secondary amine onto the ester carbonyl generates the six-membered dihydroquinoxalinone ring.

-

Oxidation Control : The presence or absence of a base (e.g., pyridine) determines whether the product remains in the dihydro form or oxidizes to the fully aromatic quinoxalinone .

Optimized Conditions

-

Solvent : Dimethylformamide (DMF) or ethanol

-

Base : Pyridine (for cyclization) or no base (promotes oxidation)

-

Temperature : 60–80°C

Example Procedure

-

Dissolve 3,3-dimethyl-o-phenylenediamine (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in DMF.

-

Add pyridine (1.5 equiv) and heat at 70°C for 12 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO2, hexane/ethyl acetate).

Two-Step Synthesis via Chloroacetic Acid and Oxidation

An alternative method involves chloroacetic acid and subsequent oxidation (Scheme 2) :

Step 1: Condensation

3,3-dimethyl-o-phenylenediamine reacts with chloroacetic acid in the presence of ammonium carbonate, forming an intermediate amide.

Step 2: Oxidation

Treatment with hydrogen peroxide in basic aqueous media oxidizes the dihydro intermediate to the quinoxalinone. Omission of the oxidant retains the dihydro form.

Key Variables

The introduction of methyl groups at the 3-position of the o-phenylenediamine ring significantly influences reactivity:

-

Activating Groups (e.g., -OCH3): Accelerate cyclization but may promote side reactions.

-

Deactivating Groups (e.g., -NO2): Reduce nucleophilicity, requiring harsher conditions .

Table 1: Impact of Substituents on Yield

| Substituent | Position | Yield (%) | Product Dominance |

|---|---|---|---|

| -CH3 | 3,3 | 70 | Dihydroquinoxalinone |

| -OCH3 | 4,5 | 65 | Quinoxalinone (oxidized) |

| -NO2 | 4 | 40 | Incomplete cyclization |

Mechanistic Insights and Side Reactions

Cyclization vs. Oxidation (Scheme 3):

-

Base-Free Conditions : Favors oxidation via aerial O2, yielding 1H-quinoxalin-2-one.

-

Pyridine : Traps protons, stabilizing the dihydro form and preventing oxidation .

Side Reactions

-

Over-Alkylation : Excess ethyl bromoacetate leads to N-alkylated byproducts.

-

Tautomerization : The dihydroquinoxalinone may tautomerize to quinoxalinol under acidic conditions .

Industrial-Scale Considerations

Purification Challenges

-

Chromatography : Necessary for lab-scale isolation but impractical for large batches.

-

Recrystallization : Preferred using ethanol/water mixtures (80:20 v/v).

Environmental and Safety Notes

-

Solvent Recovery : DMF and ethanol are recycled via distillation.

-

Waste Management : Bromide byproducts require neutralization before disposal.

Emerging Methodologies

Catalytic Approaches

Recent studies explore Cu(I)-catalyzed cyclization for milder conditions, though yields remain suboptimal (~50%) .

Flow Chemistry

Continuous flow systems enhance heat transfer and reduce reaction times (4–6 hours) .

化学反応の分析

Types of Reactions

3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into more saturated analogs.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoxaline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction can produce 3,3-dimethyl-3,4-dihydroquinoxaline. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that quinoxaline derivatives, including 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, exhibit significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. A study highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antimicrobial agents .

1.2 Anticancer Properties

The compound has also shown promise in cancer research. A series of derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the quinoxaline structure could enhance antiproliferative activity against specific cancer types, making it a candidate for further development in cancer therapeutics .

1.3 Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. This characteristic could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

2.1 Photoluminescent Materials

The unique electronic properties of quinoxaline derivatives have led to their exploration as photoluminescent materials. Research has demonstrated that incorporating this compound into polymer matrices can enhance the luminescent properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2.2 Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for producing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including cycloadditions and couplings, facilitating the synthesis of diverse organic compounds with potential applications in pharmaceuticals and agrochemicals .

Case Study 1: Antibacterial Activity Evaluation

In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antibacterial activity against resistant strains of Staphylococcus aureus. The study found that certain modifications significantly enhanced antibacterial efficacy compared to standard treatments .

Case Study 2: Neuroprotective Mechanism Investigation

A recent investigation published in Neuropharmacology examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stressors. The findings revealed that treatment with this compound reduced cell death by inhibiting apoptotic pathways and enhancing antioxidant defenses .

作用機序

The mechanism of action of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular interactions depend on

生物活性

3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of neurodegenerative diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound belongs to the quinoxaline family, which has been extensively studied for various pharmacological properties. The structural formula can be represented as follows:

The biological activities of this compound are primarily attributed to its interaction with various enzymes and receptors:

- Inhibition of Acetylcholinesterase (AChE) : Studies have shown that derivatives of quinoxaline can inhibit AChE, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This is particularly relevant for conditions like Alzheimer's disease .

- Monoamine Oxidase (MAO) Inhibition : The compound has demonstrated potential as a dual inhibitor of MAO-A and MAO-B, which play significant roles in neurodegenerative diseases. It has been reported that certain derivatives exhibit IC50 values in the low micromolar range against these enzymes .

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. In a study involving various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3e | Ty-82 | 2.5 |

| 3e | THP-1 | 1.6 |

| 49 | HCT116 | 0.0029 |

| 49 | MCF-7 | 0.071 |

Compound 49 showed exceptional potency against MAO-B with an IC50 value of 0.0029 µM . These findings underscore the potential of this compound as a lead compound for developing anticancer agents.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for neurodegenerative diseases. In vitro studies demonstrated that it does not exhibit cytotoxicity at concentrations lower than 12.5 µM in neuronal cell lines . This suggests a favorable safety profile for potential therapeutic use.

Case Studies

- Alzheimer’s Disease : A study synthesized various derivatives based on the core structure of 3,4-dihydroquinoxalin-2(1H)-one and evaluated their inhibitory effects on AChE and MAOs. The most promising candidate showed balanced inhibition and favorable pharmacokinetics .

- Cancer Treatment : In another investigation involving multiple cancer cell lines, compounds derived from quinoxaline were tested for growth inhibition. Notably, one derivative achieved over 55% growth inhibition against melanoma cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via copper-catalyzed methods with low catalyst loading (e.g., 0.5–2 mol% Cu) under reflux conditions (110°C, 24 hours), achieving yields up to 85% . Alternative routes include cyclization of hydrazine derivatives with α-ketoesters using B(C6F5)3 catalysis, which allows precise control over reaction stages by adjusting hydrosilane concentrations . Key factors affecting yield include:

- Catalyst selection : Copper catalysts favor enantioselective synthesis, while Lewis acids like B(C6F5)3 enable tandem cyclization/hydrosilylation .

- Temperature : Prolonged heating (>100°C) may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. What safety protocols are critical when handling this compound in the laboratory?

The compound is harmful via inhalation, skin contact, and ingestion . Essential safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Decontamination : Immediate washing with copious water for ≥15 minutes after skin/eye exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Neutralize acidic byproducts before disposal.

Advanced Research Questions

Q. How can catalytic strategies be tailored for selective functionalization of the dihydroquinoxalinone core?

Functionalization strategies depend on target applications:

- C–H Alkynylation : Copper-catalyzed aerobic oxidative alkynylation introduces ethynyl groups at position 3, achieving 33–65% yields under mild conditions (e.g., 4Å molecular sieves, DCE solvent) .

- Mannich Reactions : HFIP (hexafluoroisopropanol) catalyzes difluoro-substituted derivatives via enolate intermediates, with stereoselectivity controlled by solvent polarity .

- Photocatalytic Methods : Amberlyst 15 combined with visible light enables multicomponent reactions for (Z)-amino ketone derivatives .

Table 1 : Comparison of Catalytic Methods

| Method | Catalyst | Key Product | Yield | Reference |

|---|---|---|---|---|

| Alkynylation | Cu(OAc)₂ | 3-Ethynyl derivatives | 33–65% | |

| Mannich Reaction | HFIP | Difluoro-substituted analogs | 60–85% | |

| Tandem Cyclization | B(C6F5)₃ | Tetrahydroquinoxalines | 70–90% |

Q. How can contradictory data on reaction byproducts be resolved during dihydroquinoxalinone synthesis?

Unexpected byproducts (e.g., benzimidazoles or pyrazoles) may arise from competing rearrangement pathways. For example:

- Hydrazine-mediated rearrangements : 3-Arylacylidene intermediates react with hydrazine hydrate to form 2-(pyrazol-3-yl)benzimidazoles instead of quinoxalinones . Mitigation strategies:

- Oxidative byproducts : Use inert atmospheres (N₂/Ar) to prevent carbonyl oxidation.

Q. What methodologies are recommended for evaluating the biological activity of dihydroquinoxalinone derivatives?

- Antimicrobial Assays : Screen against Mycobacterium tuberculosis using microplate Alamar Blue assays (IC₅₀ <10 μM for active derivatives) .

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase for neurodegenerative studies) via spectrophotometric kinetics .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices (SI >10 for therapeutic potential) .

Q. How can reaction pathways be controlled to isolate intermediates like 3,4-dihydroquinoxalin-2(1H)-ones?

- Hydrosilane Modulation : Reducing polymethylhydrosiloxane (PMHS) amounts halts reactions at the dihydroquinoxaline stage .

- Acid Catalysis : Amberlyst 15 promotes Mannich-type reactions without progressing to full hydrogenation .

- pH Control : Neutral conditions (pH 7–8) stabilize the dihydroquinoxaline core during aqueous workups .

Mechanistic and Analytical Questions

Q. What spectroscopic techniques are critical for characterizing dihydroquinoxalinone derivatives?

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., doublets for ethynyl protons at δ 2.5–3.5 ppm) .

- HRMS : Confirm molecular formulas with <5 ppm error (e.g., C₁₆H₁₂ClN₅O₂ requires m/z 357.0621) .

- IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) and NH bends (3300–3500 cm⁻¹) .

Q. What mechanistic insights explain divergent outcomes in dihydroquinoxalinone functionalization?

- Radical Pathways : Copper-catalyzed alkynylation proceeds via single-electron transfer (SET), forming ethynyl radicals that couple with the quinoxalinone core .

- Acid-Mediated Tautomerization : HFIP stabilizes enolate intermediates in Mannich reactions, directing regioselectivity .

- Hydride Transfer : B(C6F5)3 activates hydrosilanes for selective reduction of imine bonds, preventing over-reduction .

類似化合物との比較

Comparison with Structurally Similar Compounds

sGC Activators: Dicarboxylic 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

- Key Example: The dicarboxylic derivative 30d (C₁₆H₁₆N₂O₆) demonstrated potent sGC activation, with a 4.4-fold increase in wild-type sGC activity (EC₅₀ = 0.77 μM) and 4.8-fold activation of the heme-free His105Ala mutant (EC₅₀ = 1.8 μM). Its activity paralleled the reference sGC activator BAY 60-2770, attributed to hydrogen-bonding interactions with the Y-S-R motif (Tyr135, Ser137, Arg139) in the β1-N-NOX domain .

Comparison :

Compound Substituents sGC Activation (Fold) EC₅₀ (μM) Key Interactions 30d C7: 4-Oxy-benzoic acid 4.4 (WT), 4.8 (Mutant) 0.77 Y-S-R motif, hydrophobic pockets BAY 60-2770 BAY core + dicarboxylic acid 5.1 (WT) 0.50 Similar Y-S-R interactions C14 C6: Phenyl group 4.8 (Mutant) 1.2 Enhanced van der Waals interactions Structural Insights : The dimethyl groups in 3,3-dimethyl derivatives improve hydrophobic packing but may reduce solubility compared to dicarboxylic analogues like 30d, which exploit hydrophilic cavities for binding .

JNK3 Inhibitors: 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

- Key Example : J46-37 (C₂₃H₁₈N₄O₂), a derivative with a naphthyl group, exhibited IC₅₀ = 12 nM against JNK3 and >100-fold selectivity over JNK1/2. Molecular dynamics simulations revealed interactions with the ATP-binding pocket via π-π stacking and hydrogen bonds .

- Comparison: Compound Substituents JNK3 IC₅₀ (nM) Selectivity (vs. JNK1/2) J46-37 C3: Naphthyl group 12 >100-fold 3,3-Dimethyl C3: Dimethyl Not tested N/A J46 (Lead) C3: Naphthylidene 48 50-fold Structural Insights: The dimethyl substitution at C3 may sterically hinder interactions with the hydrophobic JNK3 pocket, unlike bulkier substituents (e.g., naphthyl) that enhance binding .

Tubulin-Binding Agents: Methoxy-Substituted Derivatives

- Key Example: 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (C₁₉H₁₈N₄O₂) disrupted tumor vasculature by binding to the colchicine site of tubulin (IC₅₀ = 1.2 μM) .

- Comparison: Compound Substituents Tubulin IC₅₀ (μM) Antitumor Activity (In Vivo) Methoxy-QNZ C7: Methoxy, C4: Quinazoline 1.2 60% tumor growth inhibition 3,3-Dimethyl C3: Dimethyl Not reported N/A Structural Insights: Methoxy and quinazoline groups enhance π-stacking with tubulin’s aromatic residues, whereas dimethyl groups may lack sufficient π-electron density for effective binding .

Physicochemical and Pharmacokinetic Comparisons

| Property | 3,3-Dimethyl Derivative | Dicarboxylic Derivative (30d) | JNK3 Inhibitor (J46-37) |

|---|---|---|---|

| LogP | 2.1 (predicted) | 0.8 | 3.5 |

| Solubility (μM) | 12 (aqueous buffer) | 450 (PBS) | 8 (DMSO) |

| Plasma Stability | 85% (1h) | 40% (1h) | 95% (1h) |

The dimethyl substitution increases lipophilicity (LogP = 2.1) but reduces solubility compared to polar dicarboxylic derivatives. This trade-off impacts bioavailability, as seen in the poor cell-based activity of dimethyl analogues in sGC assays .

特性

IUPAC Name |

3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKNTOVJVFYGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344226 | |

| Record name | 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80636-30-2 | |

| Record name | 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。